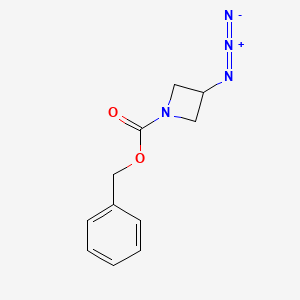

Benzyl 3-azidoazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-azidoazetidine-1-carboxylate is a chemical compound with the molecular formula C11H12N4O2 . It has a molecular weight of 232.24 g/mol . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NC1(CN1C(OCc2ccccc2)=O) . This notation represents the structure of the molecule in terms of the atoms present and their connectivity .Scientific Research Applications

Synthesis of Novel Compounds

Benzyl 3-azidoazetidine-1-carboxylate is a compound involved in the synthesis of various novel compounds. For instance, it has been used in the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, which is significant in the development of abnormally high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Antibacterial Agents

Azetidine derivatives, closely related to this compound, have been explored in the context of antibacterial agents. 7-Azetidinylquinolones, a class of compounds containing an azetidine moiety, have shown promise as antibacterial agents, especially in their structure-activity relationships (Frigola et al., 1995).

Synthesis of Azido-Triazoles

The compound also finds use in the synthesis of azido-1,2,4-triazoles, a class of heteroarenes with high nitrogen content. These compounds have been analyzed for their thermal decomposition and molecular reactivity, indicating potential applications in materials science (Cardillo et al., 2012).

Plant Physiology Studies

In plant physiology, analogs of this compound, like azetidine 2-carboxylic Acid, have been utilized to investigate the relationship between protein synthesis and ion transport in plants, providing insights into plant biology and potential agricultural applications (Pitman et al., 1977).

Development of Novel Pharmaceuticals

Additionally, azetidine derivatives are significant in the development of novel pharmaceuticals. For example, a new method for synthesizing 1,4-benzodiazepine derivatives, which are crucial in medicinal chemistry, has been established using a reaction involving an azetidine compound (Wang et al., 2008).

Future Directions

Azetidines, including Benzyl 3-azidoazetidine-1-carboxylate, have significant potential for future research due to their ubiquity in natural products and importance in medicinal chemistry . They are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . Future research may focus on exploring these potentials further .

Properties

IUPAC Name |

benzyl 3-azidoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-14-13-10-6-15(7-10)11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUXPCQDTYJCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)

![3-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2827889.png)

![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)

![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)

![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)

![Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2827899.png)

![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2827903.png)